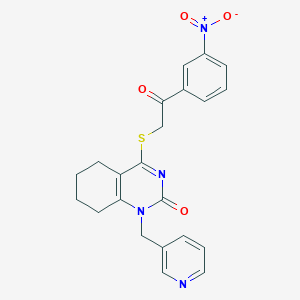

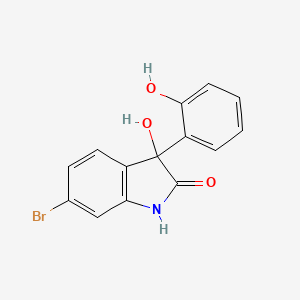

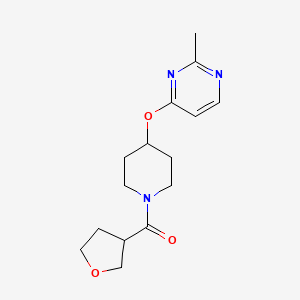

6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the bromination of an indole derivative and the introduction of hydroxy groups at specific positions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a bromine atom attached at the 6th position of the indole ring, hydroxy groups at the 3rd position of the indole ring and the 2nd position of the phenyl ring .Chemical Reactions Analysis

As an indole derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the bromine atom makes it susceptible to nucleophilic substitution reactions, while the hydroxy groups could potentially be involved in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and possibly volatile, while the hydroxy groups could allow for hydrogen bonding, affecting its solubility in different solvents.Applications De Recherche Scientifique

Toward "Willowlike" Thermotropic Dendrimers

This research focuses on the synthesis and characterization of monomers leading to the creation of soluble hyperbranched polymers. The study presents a significant step towards understanding and developing new materials with potential applications in nanotechnology and materials science (Percec, Chu, & Kawasumi, 1994).

Oxidation of Bromophenols and Formation of Brominated Polymeric Products

Investigates the reactivity of bromophenols in water treatment processes, highlighting the potential environmental impact and the formation of brominated polymeric products. This study is crucial for understanding the fate of such compounds in water treatment and their environmental implications (Jiang et al., 2014).

Bhc-diol as a Photolabile Protecting Group

Explores the use of a brominated compound as a photolabile protecting group for aldehydes and ketones, demonstrating its potential in synthetic chemistry and drug development. The application of such photolabile groups can significantly advance the field of photochemistry and the controlled release of active molecules (Lu et al., 2003).

Investigation of Brominated Tryptophan Alkaloids

This study highlights the discovery and biological evaluation of brominated tryptophan derivatives from marine sponges, pointing towards the potential of these compounds in developing new therapeutic agents. The marine-derived brominated compounds exhibit promising biological activities, including antimicrobial properties (Segraves & Crews, 2005).

Cellular Antioxidant Effect of Bromophenols

This research provides insights into the antioxidant activity of bromophenols isolated from the red algae Vertebrata lanosa. The study is significant for understanding the potential health benefits of marine-derived compounds and their application in preventing oxidative stress-related diseases (Olsen et al., 2013).

Orientations Futures

The study of brominated indole derivatives is a promising area of research, given the diverse biological activities of these compounds. Future research could focus on synthesizing this compound and studying its biological activity, as well as exploring its potential applications in medicine or other fields .

Mécanisme D'action

Target of Action

It’s known that this compound is a product of marine microbes, specifically actinomycetes . Actinomycetes are known for producing a diverse variety of natural products with a wide range of biological activities .

Biochemical Pathways

It’s known that marine microbes, including actinomycetes, can activate silent biosynthetic genes to produce cryptic natural products when co-cultured . This suggests that the compound may affect the biosynthetic pathways of these microbes.

Result of Action

It’s known that marine microbes, including actinomycetes, can produce a wide variety of molecules with various biological activities when co-cultured . This suggests that the compound may have diverse molecular and cellular effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by the co-culture environment. If two or more microorganisms are aseptically cultured together in a solid or liquid medium in a certain environment, their competition or synergetic relationship can activate the silent biosynthetic genes to produce cryptic natural products . This suggests that the environmental factors play a significant role in the action of this compound.

Propriétés

IUPAC Name |

6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO3/c15-8-5-6-9-11(7-8)16-13(18)14(9,19)10-3-1-2-4-12(10)17/h1-7,17,19H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDGKMDRSCCBRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2(C3=C(C=C(C=C3)Br)NC2=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665787 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methoxy}benzamide](/img/structure/B2983475.png)

![2-[(2-Chlorobenzyl)thio]-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2983480.png)

![3,6-dichloro-N-[3-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2983482.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2983486.png)

![Methyl 4-[(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)carbamoyl]benzoate](/img/structure/B2983492.png)